4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol is an organic compound known for its unique structure, which includes two phenol groups connected by an amino-substituted phenylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol typically involves the reaction of 4-nitrophenol with 4-aminophenol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is replaced by the amino group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the compound’s purity and quality. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The amino groups can be reduced to form corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol groups can lead to the formation of quinones, while substitution reactions can yield various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4,4’-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 4,4’-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol involves its interaction with various molecular targets. The phenol and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(3-aminophenoxy)diphenyl sulfone: Similar in structure but contains a sulfone group instead of a phenylene bridge.
1,3-Bis(4-aminophenoxy)benzene: Contains a similar phenylene bridge but with different substitution patterns.
4,4’-Bis(4-aminophenoxy)phenyl sulfone: Another related compound with a sulfone group.
Uniqueness
4,4’-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol is unique due to its specific arrangement of phenol and amino groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
143131-44-6 |
---|---|
Molekularformel |
C18H15NO4 |
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
4-[4-amino-3-(4-hydroxyphenoxy)phenoxy]phenol |
InChI |
InChI=1S/C18H15NO4/c19-17-10-9-16(22-14-5-1-12(20)2-6-14)11-18(17)23-15-7-3-13(21)4-8-15/h1-11,20-21H,19H2 |
InChI-Schlüssel |
JEMUPNBNUGDVGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)OC2=CC(=C(C=C2)N)OC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.